molecular formula C19H16FN3O2 B2717092 N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034393-79-6

N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2717092
M. Wt: 337.354
InChI Key: FQUYSDWULMZJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The molecule also contains a benzamide group, which is a common motif in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bipyridine and benzamide groups. For example, the bipyridine moiety could potentially coordinate with metal ions, while the benzamide group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including thermal analysis, viscosity measurements, and solubility tests .

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors exemplifies the role of benzamide derivatives in targeting kinase pathways for cancer treatment. One such compound demonstrated complete tumor stasis in a human gastric carcinoma model, highlighting its potential for therapeutic applications (G. M. Schroeder et al., 2009).

Ligand and Receptor Interaction Studies

Studies on N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide and its high affinity to σ receptors offer insights into ligand-receptor interactions, providing a foundation for developing PET imaging ligands. This compound, in particular, showed promise as a potential ligand for PET imaging of σ receptors, underscoring the importance of benzamide derivatives in neuroimaging and receptor mapping (C. Shiue et al., 1997).

Synthesis of Novel Compounds with Therapeutic Potential

The synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ from alkyl derivatives of 3-methoxybenzamide highlight the pharmaceutical potential of benzamide derivatives. These compounds showed potent antistaphylococcal activity, illustrating the versatility of benzamide derivatives in the development of new antibiotics with improved pharmaceutical properties (D. Haydon et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. A Safety Data Sheet (SDS) would provide detailed information about the hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-17-5-4-14(11-16(17)20)19(24)23-12-15-3-2-8-22-18(15)13-6-9-21-10-7-13/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYSDWULMZJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide

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